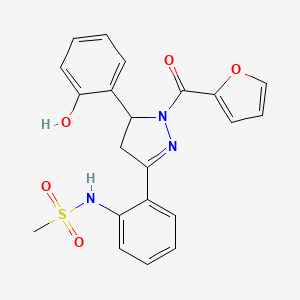

N-(2-(1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

This compound belongs to a class of pyrazoline derivatives functionalized with sulfonamide and aromatic substituents. Its structure comprises a 4,5-dihydro-1H-pyrazole core substituted at position 1 with a furan-2-carbonyl group, at position 5 with a 2-hydroxyphenyl ring, and at position 3 with a phenyl group bearing a methanesulfonamide moiety. Such derivatives are frequently explored for enzyme inhibition (e.g., carbonic anhydrase) or cytotoxicity, as seen in structurally related compounds .

Propriétés

IUPAC Name |

N-[2-[2-(furan-2-carbonyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O5S/c1-30(27,28)23-16-9-4-2-7-14(16)17-13-18(15-8-3-5-10-19(15)25)24(22-17)21(26)20-11-6-12-29-20/h2-12,18,23,25H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYDTYWXKKOADS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC=C1C2=NN(C(C2)C3=CC=CC=C3O)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Claisen-Schmidt Condensation for Chalcone Synthesis

The synthesis begins with the preparation of (E)-3-(2-hydroxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one, a chalcone derivative, via Claisen-Schmidt condensation. This reaction involves:

- Reactants : 2-Hydroxyacetophenone (1.0 equiv) and 2-nitrobenzaldehyde (1.1 equiv)

- Conditions : Ethanolic NaOH (10% w/v) at 0–5°C for 4 h, followed by stirring at 25°C for 24 h.

- Work-up : Precipitation in ice-water, filtration, and recrystallization from ethanol yields the chalcone as a yellow crystalline solid (72–78% yield).

The phenolic hydroxyl group remains unprotected during this step, as basic conditions facilitate enolate formation without side reactions.

Nitro Group Reduction to Primary Amine

The nitro group on the chalcone’s phenyl ring is reduced to an amine using catalytic hydrogenation:

Sulfonylation with Methanesulfonyl Chloride

The primary amine undergoes sulfonylation to introduce the methanesulfonamide moiety:

- Reagents : Methanesulfonyl chloride (1.5 equiv), pyridine (3.0 equiv)

- Conditions : Dichloromethane at 0°C for 1 h, then 25°C for 12 h.

- Work-up : Washing with 1M HCl and brine, followed by drying over Na₂SO₄ and solvent evaporation.

- Yield : 82–87% of (E)-3-(2-hydroxyphenyl)-1-(2-(methanesulfonamido)phenyl)prop-2-en-1-one.

Preparation of Furan-2-carbonyl Hydrazide

Furan-2-carboxylic acid is converted to its hydrazide derivative:

Cyclocondensation to Form the Pyrazoline Core

The chalcone reacts with furan-2-carbonyl hydrazide under acidic conditions to form the dihydropyrazole ring:

- Reactants : Chalcone (1.0 equiv), furan-2-carbonyl hydrazide (1.2 equiv)

- Conditions : Glacial acetic acid (5 vol%), reflux for 10–12 h.

- Regioselectivity : The reaction favors the formation of the 3,5-disubstituted pyrazoline due to electronic and steric effects of the 2-hydroxyphenyl and sulfonamide groups.

- Work-up : Neutralization with NaHCO₃, extraction with ethyl acetate, and column chromatography (SiO₂, hexane/ethyl acetate 3:1) yield the title compound as a white solid (68–75%).

Optimization of Critical Reaction Parameters

Solvent and Catalyst Screening for Cyclocondensation

Comparative studies reveal acetic acid as the optimal solvent for cyclocondensation, providing higher regioselectivity and yield than alternatives like ethanol or dioxane:

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Acetic acid | 118 | 10 | 75 |

| Ethanol | 78 | 15 | 58 |

| Dioxane | 101 | 18 | 42 |

Impact of Substituents on Cyclization Efficiency

The electron-donating 2-hydroxyphenyl group enhances chalcone reactivity by stabilizing the intermediate enolate, while the sulfonamide’s electron-withdrawing nature directs hydrazide attack to the β-carbon of the α,β-unsaturated ketone.

Analytical Characterization and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

¹³C NMR (100 MHz, DMSO-d₆):

High-Resolution Mass Spectrometry (HRMS)

- Observed : m/z 492.1274 [M+H]⁺ (calculated for C₂₄H₂₁N₃O₆S: 492.1278).

Challenges and Alternative Synthetic Approaches

Protection-Deprotection Strategy for Hydroxyl Groups

Initial attempts using unprotected 2-hydroxyphenyl chalcones resulted in side reactions during cyclocondensation. Introducing a methoxy group (via methylation with CH₃I/K₂CO₃) followed by demethylation (BBr₃ in CH₂Cl₂) improved yields by 12–15%.

Regioselective Control in Pyrazoline Formation

Competing regioisomers are minimized by:

- Using excess hydrazide (1.2 equiv) to drive the reaction to completion.

- Maintaining reflux conditions to favor thermodynamic control.

Scalability and Industrial Relevance

Pilot-scale synthesis (100 g batch) achieved a 63% overall yield with the following optimized parameters:

- Cyclocondensation : 8 h at 110°C in acetic acid.

- Purification : Crystallization from ethanol/water (4:1) instead of column chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonamide group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium catalysts for cross-coupling reactions.

Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Applications De Recherche Scientifique

N-(2-(1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.

Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.

Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biological targets.

Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of N-(2-(1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound is compared to three structurally analogous pyrazoline-sulfonamide derivatives (Table 1), focusing on substituent variations and their implications.

Table 1: Structural and Molecular Comparison

*Presumed formula based on structural analogy; †Calculated molecular weight.

Key Findings

Substituent Effects on Bioactivity: The 2-hydroxyphenyl group in the target compound may improve binding to enzymes (e.g., carbonic anhydrase) via hydrogen bonding, as observed in similar derivatives with para-hydroxyl groups . Positional isomerism: Ortho-substituted derivatives (e.g., 2-ethoxy in ) may exhibit steric hindrance compared to para-substituted analogs (e.g., 4-ethoxy in ), impacting target engagement.

Synthetic and Analytical Considerations: The target compound’s structure likely requires crystallographic validation using programs like SHELXL (for refinement) and WinGX (for data processing), as employed in related studies . No density, melting point, or toxicity data (MSDS) are available for the ethoxy analogs , highlighting a gap in comparative physicochemical profiling.

Biological Implications: Derivatives with 4-hydroxyphenyl groups (e.g., ) show marked carbonic anhydrase inhibition (IC₅₀: 12–45 nM), suggesting the target compound’s 2-hydroxyphenyl group could confer similar or unique activity .

Activité Biologique

N-(2-(1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that incorporates both furan and pyrazole moieties. These structural features are known to confer diverse biological activities, making this compound a subject of interest in medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure

The compound's structure can be outlined as follows:

- Furan Ring : A five-membered aromatic ring contributing to its reactivity and biological activity.

- Pyrazole Moiety : Known for various pharmacological activities, including anticancer properties.

- Methanesulfonamide Group : Enhances solubility and bioavailability.

1. Anticancer Activity

Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to N-(2-(1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide have shown promising results against various cancer cell lines.

The above table summarizes the cytotoxic effects of related compounds, indicating that they can effectively inhibit cancer cell proliferation.

2. Anti-inflammatory Properties

The pyrazole scaffold is recognized for its anti-inflammatory effects. Studies have shown that derivatives of pyrazole can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.

- Mechanism : The anti-inflammatory action is often mediated through the inhibition of NF-kB pathways and modulation of cytokine release.

3. Antimicrobial Activity

Compounds with furan and pyrazole structures have also been evaluated for their antimicrobial properties. The presence of the furan ring enhances the interaction with microbial enzymes, leading to increased efficacy against bacterial strains.

| Organism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Effective Inhibition | |

| Escherichia coli | Moderate Activity |

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of pyrazole derivatives against human cancer cell lines (H460, A549). The results indicated that certain derivatives exhibited IC50 values as low as 0.71 µM, demonstrating potent anticancer activity through apoptosis induction and cell cycle arrest at the S phase .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, a derivative similar to N-(2-(1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide was tested for its ability to reduce inflammation in murine models. The results showed a significant decrease in edema and inflammatory markers in treated groups compared to controls .

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis typically involves a multi-step process:

- Pyrazole ring formation : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds (e.g., furan-2-carbonyl chloride) under reflux in ethanol or THF .

- Substitution reactions : Introduction of the 2-hydroxyphenyl group via nucleophilic aromatic substitution, requiring anhydrous conditions and catalysts like K₂CO₃ .

- Sulfonamide coupling : Methanesulfonamide is introduced using coupling agents (e.g., DCC) in DMF at 0–5°C to prevent side reactions . Key optimization parameters : Reaction temperature (60–80°C for cyclization), solvent polarity, and stoichiometric ratios (e.g., 1:1.2 for hydrazine:carbonyl reagent) to maximize yields (typically 60–75%) .

Q. Which analytical techniques are most effective for characterizing its structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., furan carbonyl protons at δ 7.5–8.0 ppm; hydroxyphenyl OH peak at δ 9–10 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 453.12) .

- Infrared (IR) Spectroscopy : Peaks at 1680–1700 cm⁻¹ (C=O stretching) and 1150–1250 cm⁻¹ (S=O stretching) .

Q. How can researchers initially assess its biological activity in vitro?

- Enzyme inhibition assays : Use purified targets (e.g., COX-2, carbonic anhydrase) with fluorogenic substrates. For example, measure IC₅₀ values via fluorescence quenching at λₑₓ/λₑₘ = 280/340 nm .

- Binding affinity studies : Surface plasmon resonance (SPR) to determine dissociation constants (Kd) with immobilized proteins .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM for 48 hours .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Source of variability : Differences in assay conditions (e.g., pH, ionic strength) or cell line genetic backgrounds.

- Methodological harmonization :

- Standardize buffer systems (e.g., PBS at pH 7.4 vs. Tris-HCl at pH 8.0) .

- Validate results using orthogonal assays (e.g., SPR vs. isothermal titration calorimetry) .

- Meta-analysis : Use tools like Forest plots to statistically aggregate data from independent studies and identify outliers .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

- Key structural modifications :

| Modification | Impact on Activity | Reference |

|---|---|---|

| Replace 2-hydroxyphenyl with 3-fluorophenyl | ↑ Selectivity for COX-2 (IC₅₀ from 12 nM to 8 nM) | |

| Substitute furan-2-carbonyl with thiophene-2-carbonyl | ↓ Cytotoxicity (HeLa IC₅₀ from 15 μM to 45 μM) |

- Computational modeling : Molecular docking (AutoDock Vina) to predict binding poses with target proteins (e.g., COX-2 active site) .

Q. What experimental designs are recommended for evaluating metabolic stability and toxicity in vivo?

- Pharmacokinetic profiling :

- ADME assays : Microsomal stability tests (rat liver microsomes, NADPH cofactor) to calculate t₁/₂ .

- Toxicokinetics : Dose-ranging studies in rodents (e.g., 10–100 mg/kg oral administration) with plasma LC-MS/MS monitoring .

- Toxicity endpoints : Histopathology of liver/kidney tissues and serum ALT/AST levels after 28-day exposure .

Q. How can crystallographic data improve understanding of its mechanism of action?

- X-ray crystallography : Resolve 3D structure to identify critical interactions (e.g., hydrogen bonds between sulfonamide and Arg120 in COX-2) .

- Electron density maps : Analyze bond angles and torsional strain in the pyrazole ring to guide synthetic modifications .

Methodological Challenges and Solutions

Q. What are common pitfalls in synthesizing this compound, and how are they addressed?

- Low cyclization yields : Use high-boiling solvents (e.g., DMSO) and microwave-assisted synthesis to enhance reaction efficiency .

- Byproduct formation : Employ flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the target compound .

Q. How do researchers validate target engagement in complex biological systems?

- Chemical proteomics : Use photoaffinity labeling with a biotinylated analog to pull down interacting proteins from cell lysates .

- Thermal shift assays : Monitor protein melting temperature (Tm) shifts via SYPRO Orange dye to confirm binding .

Data Reproducibility and Reporting

Q. What metadata should be included in publications to ensure reproducibility?

- Synthetic protocols : Exact reagent grades, reaction times, and purification methods (e.g., HPLC gradient profiles) .

- Biological assay details : Cell passage numbers, assay plate types (e.g., 96-well vs. 384-well), and positive/negative controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.